molecular formula C10H9NO3 B7938233 2-(3-Cyano-4-methoxyphenyl)acetic acid

2-(3-Cyano-4-methoxyphenyl)acetic acid

Cat. No.: B7938233
M. Wt: 191.18 g/mol
InChI Key: ZTNIYTVPXJALNH-UHFFFAOYSA-N
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Description

2-(3-Cyano-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenylacetic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of 4-methoxyphenylacetic acid. This reaction typically involves the treatment of 4-methoxyphenylacetic acid with cyanoacetic acid in the presence of a suitable catalyst under controlled conditions . Another method involves the direct reaction of 4-methoxybenzyl cyanide with concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-cyano-4-methoxybenzoic acid.

    Reduction: Formation of 3-amino-4-methoxyphenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Cyano-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-methoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyano-4-methoxyphenyl)acetic acid is unique due to the presence of both cyano and methoxy groups on the phenylacetic acid backbone. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-cyano-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)4-8(9)6-11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNIYTVPXJALNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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